![molecular formula C14H17FN2O4 B6170409 tert-butyl 8-fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 2624141-75-7](/img/no-structure.png)
tert-butyl 8-fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of tetrahydroisoquinoline, which is a type of isoquinoline. Isoquinolines are heterocyclic compounds (compounds that contain atoms of at least two different elements as members of its rings) and are often found in natural substances. They have a two-ring structure, which includes a benzene ring and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would include a tetrahydroisoquinoline backbone, with a tert-butyl group, a fluoro group, and a nitro group attached at different positions. The exact structure would depend on the specific locations of these groups on the backbone .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the nitro group is often involved in redox reactions, and the fluoro group can participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, density, and solubility .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 8-fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves the reaction of 8-fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid with tert-butyl alcohol and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester. The resulting ester is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 8-position of the isoquinoline ring. The final product is obtained by purification of the crude reaction mixture by column chromatography.", "Starting Materials": [ "8-fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid", "tert-butyl alcohol", "N,N'-dicyclohexylcarbodiimide (DCC)", "diethylaminosulfur trifluoride (DAST)" ], "Reaction": [ "Step 1: Dissolve 8-fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid (1 equiv) and tert-butyl alcohol (1.2 equiv) in a suitable solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter off the dicyclohexylurea precipitate and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting crude tert-butyl ester in a suitable solvent such as dichloromethane.", "Step 5: Add diethylaminosulfur trifluoride (DAST) (1.2 equiv) to the reaction mixture and stir at room temperature for several hours.", "Step 6: Quench the reaction with a suitable quenching agent such as methanol.", "Step 7: Purify the crude reaction mixture by column chromatography to obtain tert-butyl 8-fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate as a yellow solid." ] } | |
CAS-Nummer |
2624141-75-7 |
Molekularformel |
C14H17FN2O4 |
Molekulargewicht |
296.29 g/mol |
IUPAC-Name |
tert-butyl 8-fluoro-5-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H17FN2O4/c1-14(2,3)21-13(18)16-7-6-9-10(8-16)11(15)4-5-12(9)17(19)20/h4-5H,6-8H2,1-3H3 |
InChI-Schlüssel |
CADWCCFDWIYKFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)F)[N+](=O)[O-] |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.